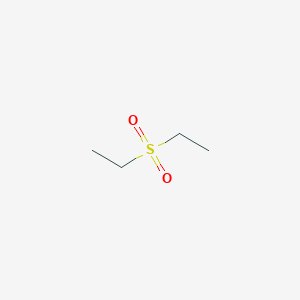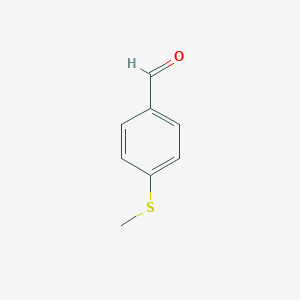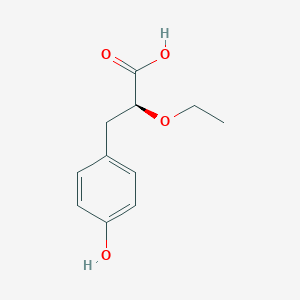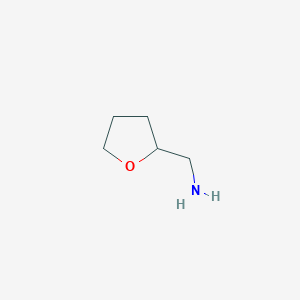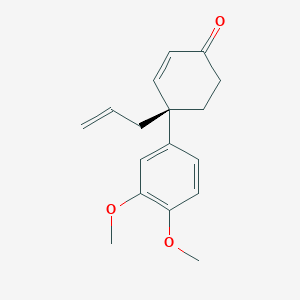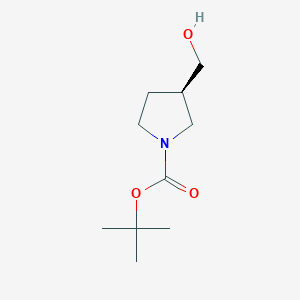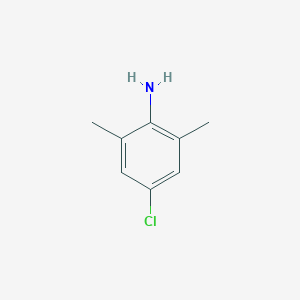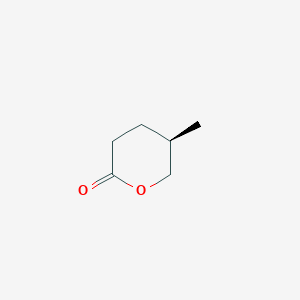
(5R)-5-Methyltetrahydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-Methyltetrahydro-2H-pyran-2-one, also known as 5-methyltetrahydropyran-2-one or 5-MTHP, is an important organic molecule with a wide range of applications in the fields of science and engineering. It is a cyclic ether that is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material for the synthesis of chiral compounds, such as amino acids and peptides. In addition, 5-MTHP has been studied for its potential therapeutic applications in the treatment of several diseases, including cancer, diabetes, and neurodegenerative diseases.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (5R)-5-Methyltetrahydro-2H-pyran-2-one involves the reduction of a ketone and cyclization to form the pyran ring.
Starting Materials
5-Methyl-2-hexanone, Sodium borohydride, Acetic acid, Sodium acetate, Methanol
Reaction
The starting material, 5-Methyl-2-hexanone, is reduced using sodium borohydride in methanol to yield 5-Methylhexan-2-ol., The alcohol is then cyclized using acetic acid and sodium acetate to form the pyran ring, yielding (5R)-5-Methyltetrahydro-2H-pyran-2-one.
Mecanismo De Acción
5-MTHP has been shown to act as an inhibitor of the enzyme acetyl-CoA carboxylase. This enzyme is involved in the regulation of fatty acid metabolism and is responsible for the synthesis of malonyl-CoA, which is necessary for the biosynthesis of fatty acids. By inhibiting this enzyme, 5-MTHP can reduce the amount of malonyl-CoA in the cell, leading to decreased fatty acid synthesis and increased fatty acid oxidation.
Efectos Bioquímicos Y Fisiológicos
5-MTHP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve glucose tolerance, and reduce the risk of cardiovascular disease. In addition, 5-MTHP has been shown to possess anti-cancer and anti-neurodegenerative properties. It has also been shown to reduce oxidative stress, improve mitochondrial function, and reduce the risk of age-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-MTHP in laboratory experiments include its low cost and ease of synthesis. In addition, it is a relatively stable molecule, making it suitable for use in a variety of experimental conditions. However, there are some limitations to using 5-MTHP in laboratory experiments. It is a relatively small molecule, making it difficult to detect and quantify. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of 5-MTHP are vast and there are many future directions for research. These include further exploration of its therapeutic potential in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. In addition, further research is needed to explore its potential as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Finally, further research is needed to explore its potential as a starting material for the synthesis of chiral compounds, such as amino acids and peptides.
Aplicaciones Científicas De Investigación
5-MTHP has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been shown to possess anti-cancer, anti-diabetic, and anti-neurodegenerative properties. In addition, 5-MTHP has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of chiral compounds, such as amino acids and peptides.
Propiedades
IUPAC Name |
(5R)-5-methyloxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUBDAOKWZLWDI-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-Tetrahydro-5-methyl-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

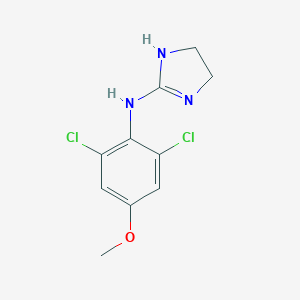
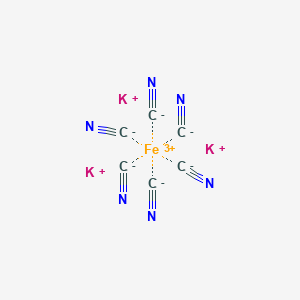
![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
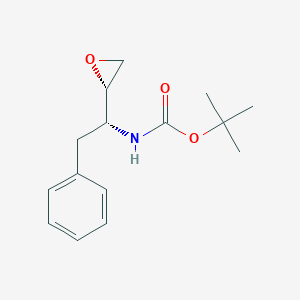
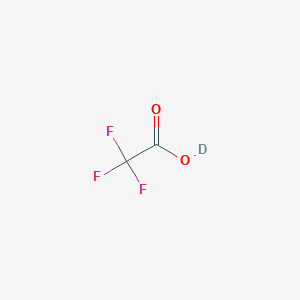
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)
